molecular formula C10H13NO B1148252 (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL CAS No. 1881-17-0

(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL

Cat. No.: B1148252
CAS No.: 1881-17-0
M. Wt: 163.22
InChI Key:
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Description

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a chiral compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric reduction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using chiral catalysts. This process often employs hydrogenation reactions under specific conditions to achieve high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of chiral catalysts and controlled reaction conditions ensures the production of the desired (S)-enantiomer with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential neuroprotective effects. It has been investigated for its role in modulating neurotransmitter systems and its potential use in treating neurodegenerative diseases.

Medicine

Medically, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of conditions such as Parkinson’s disease and depression.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves its interaction with specific molecular targets. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    ®-1,2,3,4-Tetrahydroisoquinoline-3-methanol: The enantiomer of the (S)-form, with different biological activities.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methanol group.

    Isoquinoline: The fully aromatic form, lacking the tetrahydro structure.

Uniqueness

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is unique due to its chiral nature and specific biological activities. Its ability to interact with neurotransmitter systems sets it apart from its non-chiral counterparts and makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

1881-17-0

Molecular Formula

C10H13NO

Molecular Weight

163.22

Origin of Product

United States

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